

In-depth Technical Guide: 3-Ethynyl-2,6-dimethoxypyridine

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Compound of Interest

Compound Name: 3-Ethynyl-2,6-dimethoxypyridine

Cat. No.: B2633162

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It appears that a specific CAS (Chemical Abstracts Service) number for **3-Ethynyl-2,6-dimethoxypyridine** is not readily available in public chemical databases. This may indicate that the compound is novel, not widely synthesized, or not yet registered. The absence of a unique identifier significantly limits the ability to retrieve detailed experimental data, established protocols, and specific signaling pathway information directly related to this molecule.

This guide, therefore, addresses the core chemical structure by providing data on closely related analogs and the constituent functional groups to offer a predictive overview for researchers, scientists, and drug development professionals. The information presented is based on available data for similar compounds and general chemical principles.

Physicochemical Properties of Related Compounds

To provide context, the following table summarizes key physicochemical properties of structurally similar pyridine derivatives. These compounds share either the ethynylpyridine core or the dimethoxypyridine scaffold, which can help in estimating the properties of the target molecule.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
2,6-Dimethoxypyridine	6231-18-1	C ₇ H ₉ NO ₂	139.15	178-180
3-Ethynylpyridine	2510-23-8	C ₇ H ₅ N	103.12	83-84 (at 30 mmHg)
3-Acetyl-2,6-dimethoxypyridine	870703-62-1	C ₉ H ₁₁ NO ₃	181.19	Not available
4-Ethynyl-2,6-dimethylpyridine	86520-95-8	C ₉ H ₉ N	131.17	Not available

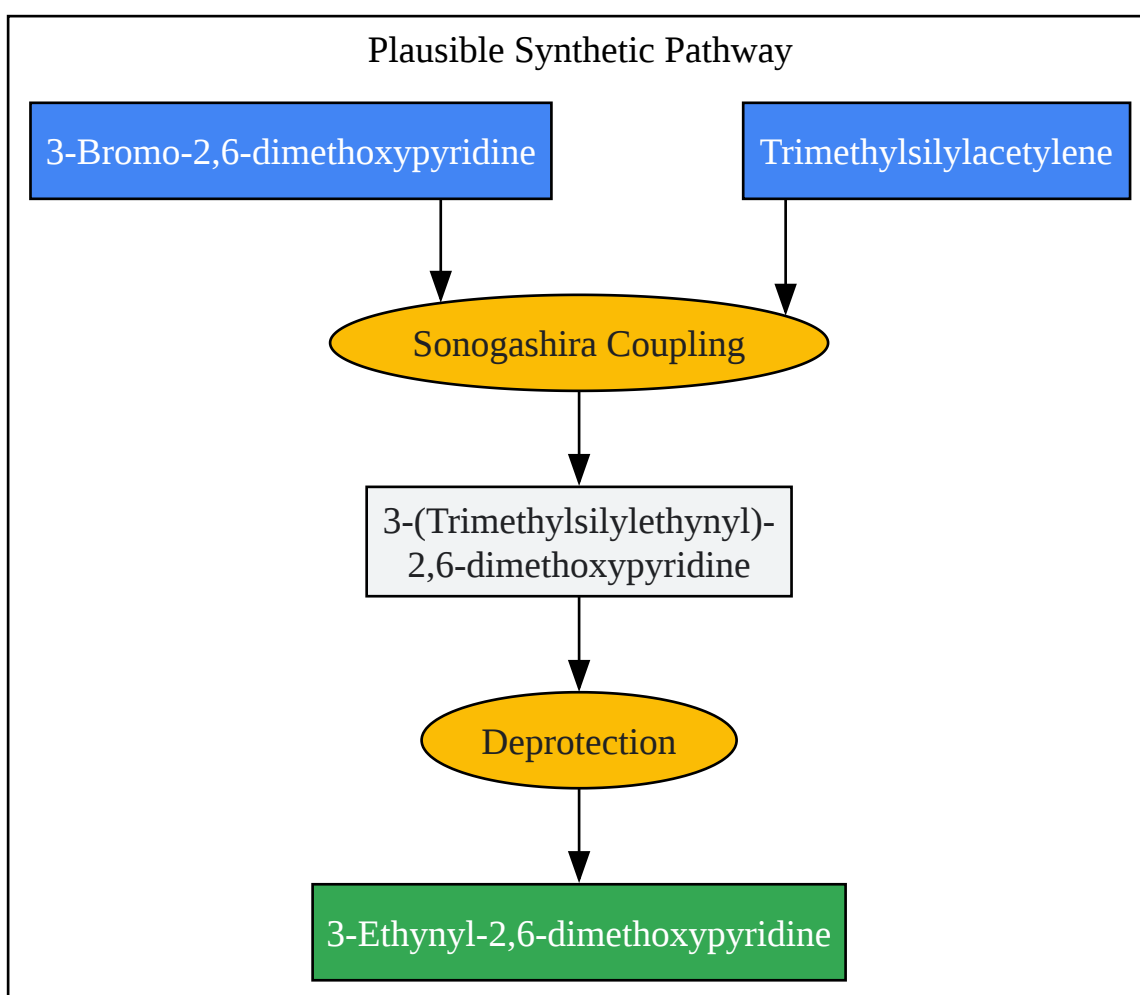
Predicted Reactivity and Synthetic Approaches

The chemical behavior of **3-Ethynyl-2,6-dimethoxypyridine** can be inferred from its functional groups: the pyridine ring, the two methoxy groups, and the ethynyl group.

- **Pyridine Ring:** The nitrogen atom imparts basicity and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, particularly with the activating effect of the electron-donating methoxy groups.
- **Methoxy Groups:** These are electron-donating groups that activate the pyridine ring towards electrophilic substitution (if conditions allow) and influence the regioselectivity of reactions.
- **Ethynyl Group:** This functional group is highly versatile and can participate in a variety of reactions, including:
 - **Sonogashira Coupling:** A common method for forming carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. This would be a primary method for synthesizing derivatives of the target compound.

- Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a valuable reaction in drug discovery and bioconjugation.
- Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, would yield an acetyl group.
- Reduction: The alkyne can be partially reduced to a cis-alkene using Lindlar's catalyst or fully reduced to an alkane with catalytic hydrogenation.

A plausible synthetic route to **3-Ethynyl-2,6-dimethoxypyridine** would likely involve the Sonogashira coupling of a protected alkyne (like trimethylsilylacetylene) with a halogenated 2,6-dimethoxypyridine precursor, such as 3-bromo-2,6-dimethoxypyridine, followed by deprotection.



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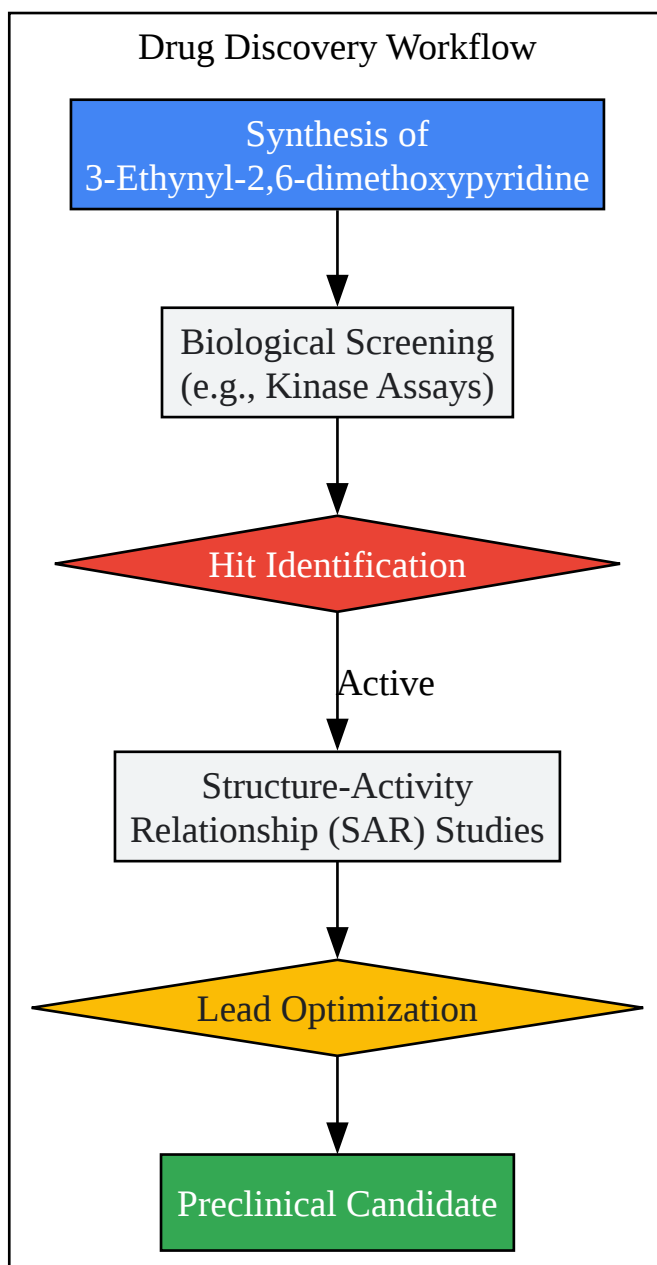
A potential synthetic route to the target compound.

Potential Applications in Research and Drug Discovery

Pyridine and alkyne moieties are prevalent in medicinal chemistry, suggesting that **3-Ethynyl-2,6-dimethoxypyridine** could serve as a valuable building block.

- **Scaffold for Kinase Inhibitors:** The pyridine core is a common feature in many kinase inhibitors. The ethynyl group can be used to form covalent bonds with cysteine residues in the active sites of certain kinases or to extend into hydrophobic pockets to enhance binding affinity.
- **Probes for Chemical Biology:** The terminal alkyne allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. This would enable the use of the molecule as a probe to identify its biological targets.
- **Fragment-Based Drug Discovery:** As a small, functionalized molecule, it could be used in fragment-based screening campaigns to identify initial hits that bind to a protein of interest.

The logical workflow for utilizing this compound in a drug discovery context is outlined below.



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A typical workflow for a novel chemical entity.

Experimental Protocols

As no specific experimental data for **3-Ethynyl-2,6-dimethoxypyridine** has been found, this section provides a general protocol for a Sonogashira coupling, which would be a key experiment in its synthesis and derivatization.

General Protocol for Sonogashira Coupling:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 3-bromo-2,6-dimethoxypyridine, 1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI , 0.04 eq).
- **Solvent and Reagents:** Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
- **Alkyne Addition:** Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) to the reaction mixture.
- **Reaction Conditions:** Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and the specific catalyst, base, solvent, and temperature may require optimization for the specific substrates.

In conclusion, while a comprehensive technical guide on **3-Ethynyl-2,6-dimethoxypyridine** cannot be provided due to the lack of a specific CAS number and associated literature, this document offers a foundational understanding based on the principles of organic chemistry and drug discovery. Researchers interested in this molecule would likely need to first embark on its de novo synthesis and characterization.

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